

# Comparative Cross-Reactivity Analysis of N-methyloxepan-4-amine (NM-OxA)

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## Compound of Interest

Compound Name: *N-methyloxepan-4-amine*

Cat. No.: *B15303461*

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Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound **N-methyloxepan-4-amine** (NM-OxA), a potential therapeutic agent. The data presented herein is from a hypothetical preclinical safety assessment designed to evaluate its selectivity against a panel of common off-targets. For comparative purposes, the binding affinities of two structurally related, hypothetical compounds, a piperidine analog (Comparator A) and a simple cyclic amine (Comparator B), are also included.

## Executive Summary

**N-methyloxepan-4-amine** (NM-OxA) is a novel chemical entity with a primary therapeutic target identified as the Dopamine D2 receptor. To assess its selectivity and potential for off-target effects, a cross-reactivity study was conducted against a panel of 44 targets known to be frequently associated with adverse drug reactions. This panel includes G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters. The findings from this in vitro screening provide a preliminary safety profile and guide for further preclinical development.

## Data Presentation: Off-Target Liability Panel

The following table summarizes the binding affinities ( $K_i$ , nM) of NM-OxA and two comparator compounds against a selection of key off-targets. A lower  $K_i$  value indicates higher binding affinity.

Target Class	Target	NM-OxA (Ki, nM)	Comparator A (Piperidine Analog) (Ki, nM)	Comparator B (Cyclic Amine) (Ki, nM)
GPCRs	5-HT2A	150	85	>10,000
Adrenergic $\alpha$ 1A	>10,000	1,200	>10,000	>10,000
Muscarinic M1	2,500	950	>10,000	
Histamine H1	800	350	>10,000	
Ion Channels	hERG	5,000	1,500	
Nav1.5	>10,000	8,000	>10,000	>10,000
Kinases	ABL1	>10,000	>10,000	
SRC	>10,000	9,500	>10,000	
Transporters	DAT	500	250	>10,000
SERT	1,200	600	>10,000	

Note: The data presented in this table is hypothetical and for illustrative purposes only.

## Experimental Protocols

The following protocols were employed for the key experiments cited in this guide.

### 1. GPCR Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of the test compounds for a panel of GPCRs.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Membrane Preparation: Cell membranes were prepared from cell lines stably expressing the target receptor.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>.

- **Reaction Mixture:** The assay was conducted in a 96-well plate with a final volume of 200  $\mu$ L containing the cell membranes, a specific radioligand for the target receptor, and the test compound at varying concentrations.
- **Incubation:** The plate was incubated at room temperature for 60 minutes to reach equilibrium.
- **Separation of Bound and Free Ligand:** The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
- **Detection:** The radioactivity retained on the filter was quantified using a scintillation counter.
- **Data Analysis:** The IC<sub>50</sub> values were determined from competition binding curves and converted to K<sub>i</sub> values using the Cheng-Prusoff equation.

## 2. hERG Patch Clamp Assay

The potential for inhibition of the hERG potassium channel was assessed using a whole-cell patch-clamp assay.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Cell Line:** Human embryonic kidney (HEK293) cells stably expressing the hERG channel were used.
- **Electrophysiological Recording:** Whole-cell currents were recorded using a patch-clamp amplifier.
- **Voltage Protocol:** A specific voltage protocol was applied to elicit hERG tail currents.[\[9\]](#)
- **Compound Application:** Test compounds were applied at various concentrations to assess their effect on the hERG current.
- **Data Analysis:** The concentration-dependent inhibition of the hERG tail current was used to determine the IC<sub>50</sub> value.

## 3. Kinase Inhibition Assays

The inhibitory activity of the test compounds against a panel of kinases was evaluated using a fluorescence-based assay.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Assay Principle:** The assay measures the amount of ADP produced in the kinase reaction, which is detected by a coupled enzyme reaction that results in a fluorescent signal.
- **Reaction Mixture:** The assay was performed in a 384-well plate containing the target kinase, its specific substrate, ATP, and the test compound at various concentrations.
- **Incubation:** The reaction was incubated at room temperature for 60 minutes.
- **Detection:** The fluorescent signal was measured using a plate reader.
- **Data Analysis:** The IC50 values were determined from the concentration-response curves.

## Visualizations

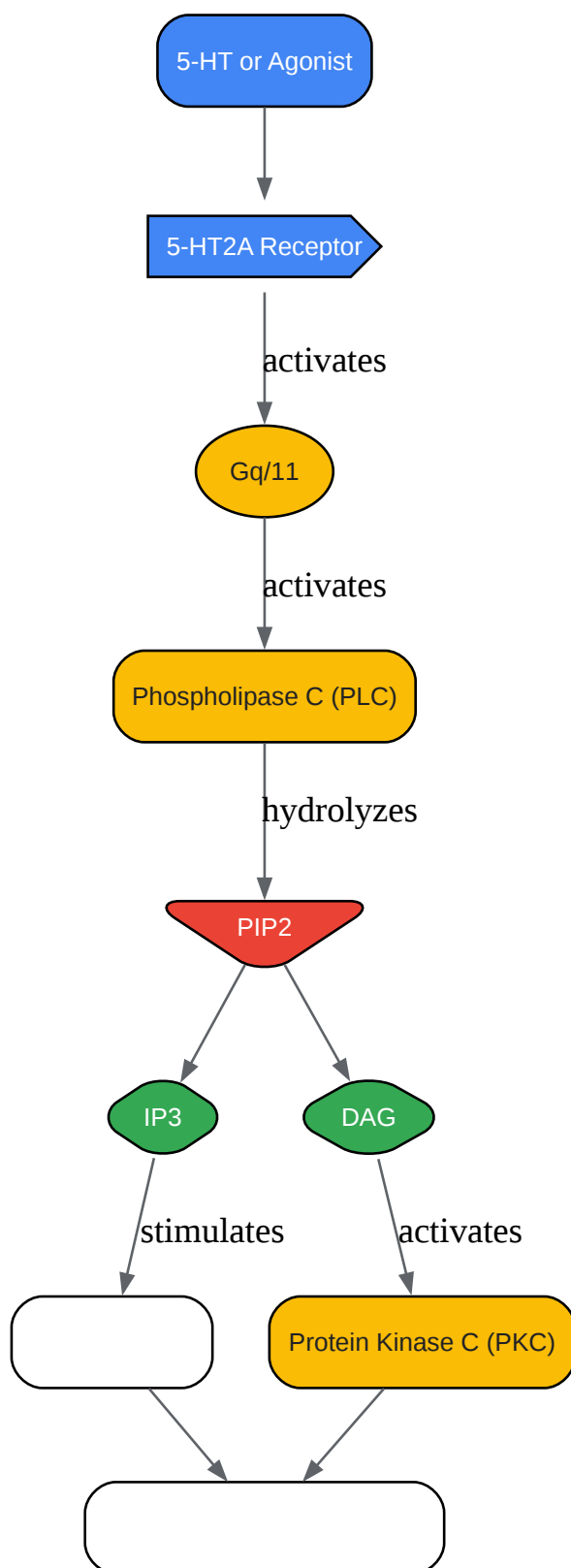
Experimental Workflow for Cross-Reactivity Profiling



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Caption: Workflow for in vitro cross-reactivity profiling.

Signaling Pathway of the 5-HT<sub>2A</sub> Receptor



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Caption: Simplified 5-HT2A receptor signaling pathway.[15][16][17][18][19]

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